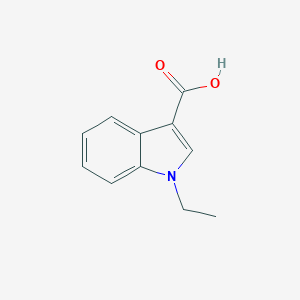

1-ethyl-1H-indole-3-carboxylic acid

描述

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Agrochemicals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic pharmaceuticals. nih.govnih.gov Its structural versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological properties. biosynth.com In recent years, indole derivatives have been the subject of extensive research, demonstrating significant potential in various therapeutic areas. nih.gov They have been investigated for their efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. biosynth.comnih.gov The ability of the indole ring to interact with various biological targets, including enzymes and receptors, underpins its broad therapeutic applicability. biosynth.comnih.gov For instance, compounds containing the indole motif have been developed as potent inhibitors of key enzymes in disease pathways and have shown promise in combating drug-resistant pathogens and cancer cells. biosynth.comnih.gov

In the field of agrochemicals, indole derivatives are equally important. They play a crucial role in regulating plant growth and development, with some synthetic indole analogues mimicking the activity of natural plant hormones known as auxins. frontiersin.orgbeilstein-journals.org This has led to their application in enhancing crop yields and as targeted herbicides. frontiersin.orgbeilstein-journals.org Furthermore, research has demonstrated the potential of indole compounds as fungicides, bactericides, and insecticides, offering new avenues for the development of environmentally safer pesticides. medchemexpress.com The investigation into indole-containing compounds from natural sources, such as microalgae, continues to reveal novel bioactive molecules with potential applications in agriculture.

Overview of 1-Ethyl-1H-indole-3-carboxylic Acid in Scientific Literature

This compound is a specific derivative within the broader class of indole compounds. While not as extensively studied as some other indole derivatives, it has been noted in scientific literature primarily for its potential biological activities and as a synthetic intermediate.

One of the key reported biological activities of this compound is its antifungal properties. biosynth.com It has been described as a synthetic molecule that exhibits a broad spectrum of activity against various fungi. biosynth.com The proposed mechanism of its antifungal action involves binding to ergosterol, a vital component of the fungal cell membrane, which leads to the disruption of the membrane, leakage of cellular contents, and ultimately, cell death. biosynth.com

In addition to its direct biological activity, this compound serves as a building block in the synthesis of more complex molecules, particularly in the agrochemical sector. For example, it is a precursor in the synthesis of compounds like ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate, which has been investigated for its potential as an herbicide. nih.gov This highlights the compound's utility in developing new auxin-mimicking herbicides that target auxin receptor proteins like TIR1. nih.gov

The compound is commercially available from various chemical suppliers, indicating its accessibility for research purposes. americanelements.comsigmaaldrich.com Its fundamental chemical and physical properties have been cataloged in databases such as PubChem, providing a resource for researchers utilizing this compound in their work. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | nih.gov |

| Molecular Weight | 189.21 g/mol | nih.gov |

| IUPAC Name | 1-ethylindole-3-carboxylic acid | nih.gov |

| CAS Number | 132797-91-2 | nih.gov |

| Appearance | Powder | americanelements.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUTEBEOYXQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395187 | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132797-91-2 | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Indole 3 Carboxylic Acid and Its Analogs

Established Synthetic Pathways to the Indole-3-Carboxylic Acid Core

The indole-3-carboxylic acid scaffold is a common structural motif in many biologically active compounds. openmedicinalchemistryjournal.com Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

Multi-Step Synthesis Approaches

Traditional syntheses of indole-3-carboxylic acids often involve multi-step sequences. A common strategy begins with the reaction of a substituted nitrobenzene, such as 2-chloronitrobenzene, with a nucleophile like ethyl cyanoacetate (B8463686). This initial substitution reaction is followed by a reductive cyclization to form the indole (B1671886) ring. beilstein-journals.org For instance, the reaction between 2-chloronitrobenzene and ethyl cyanoacetate in the presence of a base yields an intermediate that can be hydrogenated using a palladium on carbon (Pd/C) catalyst to produce the corresponding indole-3-carboxylate (B1236618) ester. beilstein-journals.org

Another well-established method is the Fischer indole synthesis, which can be adapted to produce indole-3-carboxylic acid derivatives. This reaction involves the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, followed by an acid-catalyzed cyclization. nih.gov While versatile, these multi-step approaches can sometimes be lengthy and may require purification of intermediates at each stage.

One-Pot Cascade Methods

To improve efficiency and reduce waste, one-pot cascade methods have been developed for the synthesis of indole-3-carboxylic acids. These methods combine multiple reaction steps into a single operation without isolating intermediates. For example, a robust one-pot cascade reaction using isatins and dimethyl sulfoxide (B87167) (DMSO) has been reported for the synthesis of indole-3-carboxylic acids. rsc.org This method involves a one-carbon translocation through the in-situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure. rsc.org

Another efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This sequence involves an initial SNAr reaction under basic conditions, followed by a reduction/cyclization process to generate the indole product. nih.gov Similarly, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Flow Chemistry Applications in Indole Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of indoles, offering advantages such as improved safety, scalability, and reaction control. nih.govucsb.edu Continuous flow systems can significantly enhance the efficiency of traditional indole syntheses. For example, the Heumann indole process has been successfully adapted to a three-step flow synthesis, resulting in higher yields and shorter reaction times compared to batch processes. acs.org This flow process has enabled the effective preparation of novel 3-alkyl and 3-methoxyindoles. acs.org

Flow chemistry has also been utilized for the rapid scale-up production of indole-containing molecules. beilstein-journals.orgnih.gov A notable example is the synthesis of an auxin mimic, where a suite of flow-based transformations was used to produce the target molecule on a large scale for field trials. beilstein-journals.orgnih.gov This approach included a flow-based SNAr reaction followed by a reductive cyclization using a continuous flow hydrogenation reactor. beilstein-journals.org The use of flow reactors can also facilitate the optimization of reaction conditions, such as in the N-alkylation of indoline (B122111) derivatives, where it led to a significant reduction in the use of carcinogenic reagents and a dramatic decrease in reaction time. mtroyal.ca

Alkylation Strategies for N1-Substituted Indoles, including N1-Ethyl Derivatization

The introduction of an ethyl group at the N1 position of the indole ring is a key step in the synthesis of 1-ethyl-1H-indole-3-carboxylic acid. Various alkylation strategies have been developed to achieve this transformation.

A common method for N-alkylation involves the deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. For instance, ethyl 1H-indole-3-carboxylate can be acetylated at the nitrogen atom by treatment with acetic anhydride (B1165640) in the presence of pyridine. tnstate.edunih.govresearchgate.net While this example demonstrates N-acylation, the principle extends to N-alkylation using alkyl halides.

Metal-catalyzed reactions offer another avenue for N-alkylation. Copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has been shown to be an efficient method for introducing alkyl groups onto the indole nitrogen. rsc.org A simple, metal-free reductive N-alkylation procedure has also been developed using aldehydes as the alkylating agent and triethylsilane as the reductant. acs.org This method is applicable to a wide range of aldehydes and substituted indoles. acs.org

Chemoselective N-alkylation can be challenging due to the competing reactivity of the C3 position of the indole ring. nih.gov However, unique reaction environments, such as those provided by aqueous microdroplets, have been shown to favor N-alkylation over C-alkylation in a three-component Mannich-type reaction without the need for a catalyst. stanford.edu

Functional Group Interconversions and Carboxylic Acid Derivatization

Once the 1-ethyl-1H-indole-3-carboxylate ester is synthesized, the final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard functional group interconversion that can be achieved under either acidic or basic conditions. brainkart.comyoutube.com For example, hydrolysis of ethyl 1-ethyl-1H-indole-3-carboxylate would yield this compound.

The carboxylic acid group itself can be further derivatized to form a variety of other functional groups, such as amides, esters, and acid chlorides. brainkart.com For example, indole-3-acetic acid can be coupled with various amines using a coupling reagent like propylphosphonic anhydride (T3P) to form amides. unmc.edu This highlights the versatility of the carboxylic acid moiety for further structural modifications.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Chloronitrobenzene, Ethyl cyanoacetate | Base, H₂, Pd/C | Ethyl indole-3-carboxylate | SNAr, Reductive Cyclization beilstein-journals.org |

| Isatin (B1672199), DMSO | - | Indole-3-carboxylic acid | One-pot Cascade rsc.org |

| Phenylhydrazine, Ketone/Aldehyde | Acid | Indole derivative | Fischer Indole Synthesis nih.gov |

| Indole | Aldehyde, Et₃SiH | N-Alkyl indole | Metal-free Reductive Alkylation acs.org |

| Indole, Aldehyde, Amine | Aqueous microdroplets | N-Alkyl indole | Chemoselective Mannich-type reaction stanford.edu |

| Ethyl 1H-indole-3-carboxylate | Acetic anhydride, Pyridine | Ethyl 1-acetyl-1H-indole-3-carboxylate | N-Acetylation tnstate.edunih.govresearchgate.net |

| Indole-3-acetic acid | Amine, T3P | Indole-3-acetamide derivative | Amide Coupling unmc.edu |

| Ethyl 1-ethyl-1H-indole-3-carboxylate | H₃O⁺ or OH⁻ | This compound | Ester Hydrolysis |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral indole derivatives is of significant interest due to the prevalence of such structures in biologically active molecules. numberanalytics.com While the synthesis of achiral this compound does not require stereocontrol, the synthesis of its chiral analogs necessitates the use of asymmetric methodologies.

Strategies for the stereoselective synthesis of indole derivatives include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. numberanalytics.com Asymmetric catalysis, in particular, has proven to be a powerful tool. For instance, the enantioselective N-alkylation of indoles with aldimines can be efficiently catalyzed by a dinuclear zinc-ProPhenol complex, affording N-alkylated indoles in good yields and with excellent enantiomeric ratios. nih.gov

Copper hydride (CuH) catalysis has also been employed for the enantioselective alkylation of indole derivatives. nih.gov By using different supporting ligands, it is possible to achieve a regiodivergent synthesis of either N- or C3-alkylated chiral indoles with high levels of regio- and enantioselectivity. nih.gov Furthermore, iridium-catalyzed enantioselective C7-allylic alkylation of 4-aminoindoles has been reported, demonstrating the feasibility of direct, stereocontrolled functionalization of the indole benzene (B151609) ring. acs.org These advanced catalytic systems provide access to a wide range of enantioenriched indole-based compounds.

| Method | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Catalysis | Chiral catalysts | Stereoselective indole derivatives | Induces stereoselectivity in reactions. numberanalytics.com |

| Chiral Auxiliaries | Chiral auxiliaries attached to indole | Stereoselective indole derivatives | Directs stereoselective reactions. numberanalytics.com |

| Biocatalysis | Enzymes | Stereoselective indole derivatives | Catalyzes stereoselective reactions. numberanalytics.com |

| Dinuclear Zinc-ProPhenol Catalysis | Zinc-ProPhenol dinuclear complex | Enantioselective N-alkylated indoles | Good yields and excellent enantiomeric ratios. nih.gov |

| Copper Hydride Catalysis | CuH with different ligands | Regiodivergent N- or C3-alkylated chiral indoles | High regio- and enantioselectivity. nih.gov |

| Iridium Catalysis | Ir-phosphoramidite complex | Enantioselective C7-allylated 4-aminoindoles | Direct functionalization of the indole benzene ring. acs.org |

Advanced Analytical and Spectroscopic Characterization of 1 Ethyl 1h Indole 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-ethyl-1H-indole-3-carboxylic acid derivatives, providing detailed information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy is employed to identify the number and types of protons in a molecule. For instance, in 1-ethyl-1H-indole-3-carbaldehyde, a derivative of the target compound, the proton of the aldehyde group (CHO) appears as a singlet at approximately 10.01 ppm. rsc.org The protons of the ethyl group typically show a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons. rsc.org The aromatic protons of the indole (B1671886) ring system resonate in the downfield region, typically between 7.0 and 8.5 ppm. rsc.orgnih.gov

¹³C-NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid or ester group is typically observed in the range of 160-180 ppm. pressbooks.publibretexts.org For example, in ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate, the ester carbonyl carbon resonates at 172.38 ppm. nih.gov The carbons of the indole ring appear in the aromatic region of the spectrum, while the aliphatic carbons of the ethyl group are found at higher field strengths. rsc.orgnih.gov

Interactive Data Table: ¹H-NMR and ¹³C-NMR Data for Selected this compound Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Ethyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H, CHO), 8.31 (d, 1H), 7.75 (s, 1H), 7.38 (t, 1H), 7.36–7.33 (m, 1H), 7.31 (d, 1H), 4.24 (q, 2H, CH₂), 1.56 (t, 3H, CH₃) | 184.47 (CHO), 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89 (CH₂), 15.05 (CH₃) | rsc.org |

| Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate | 7.58 (d, 2H), 7.23 (d, 2H), 7.12 (t, 2H), 6.99 (t, 2H), 6.90 (s, 2H), 5.11 (t, 1H), 4.04–3.93 (m, 6H), 3.17 (d, 2H), 1.30 (t, 6H), 1.03 (t, 3H) | 172.38 (C=O), 136.11, 127.10, 124.58, 121.10, 119.59, 118.38, 117.15, 109.07, 60.04, 41.37, 40.57, 30.79, 15.30, 13.93 | nih.gov |

| Ethyl 3,3-bis(5-bromo-1-ethyl-1H-indol-3-yl)propanoate | 7.63 (s, 2H), 7.19 (d, 2H), 7.09 (d, 2H), 6.94 (s, 2H), 4.96 (t, 1H), 4.01 (dq, 6H), 3.10 (d, 2H), 1.34 (t, 6H), 1.10 (t, 3H) | 171.98 (C=O), 134.86, 128.56, 125.71, 124.06, 121.92, 116.32, 111.89, 110.74, 60.29, 41.08, 40.89, 30.58, 15.32, 14.01 | nih.gov |

| Ethyl 1-acetyl-1H-indole-3-carboxylate | 8.70–8.50 (m, 3H), 7.60–7.30 (m, 2H), 4.45 (q, 2H, OCH₂), 2.70 (s, 3H, COCH₃), 1.45 (t, 3H, CH₃) | Not available | nih.gov |

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

In the mass spectrum of this compound derivatives, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is typically observed. For example, the ESI-MS of 1-ethyl-1H-indole-3-carbaldehyde shows a [M+H]⁺ peak at m/z 174. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the side chains and fragmentation of the indole ring itself.

Interactive Data Table: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| 1-Ethyl-1H-indole-3-carbaldehyde | ESI-MS | [M+H]⁺ 174 | Not specified | rsc.org |

| 1-Benzyl-1H-indole-3-carbaldehyde | ESI-MS | [M+H]⁺ 236 | Not specified | rsc.org |

| 1-Phenyl-1H-indole-3-carbaldehyde | ESI-MS | [M+H]⁺ 222 | Not specified | rsc.org |

| 1-Allyl-1H-indole-3-carbaldehyde | ESI-MS | [M+H]⁺ 186 | Not specified | rsc.org |

| Ethyl 3,3-di(1H-indol-3-yl)propanoate | EI-MS | [M]⁺ 332.07 | 245.05 (100%) | nih.gov |

| Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate | EI-MS | [M]⁺ 388.06 | 301.06 (100%) | nih.gov |

| Ethyl 3,3-bis(5-bromo-1-ethyl-1H-indol-3-yl)propanoate | EI-MS | [M]⁺ 546.28 | 459.17 (100%) | nih.gov |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands. A broad O-H stretching band for the carboxylic acid group is typically observed in the region of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid or ester group appears as a strong band around 1680-1740 cm⁻¹. pressbooks.puborgchemboulder.com The C-N stretching of the indole ring and C-H stretching of the aromatic and aliphatic groups are also observed. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system. The UV-Vis spectrum of indole-3-carboxylic acid shows absorption maxima around 213 and 281 nm. caymanchem.com The specific absorption wavelengths can be influenced by the substituents on the indole ring and the solvent used. researchgate.netsrce.hr

Interactive Data Table: IR and UV-Vis Spectroscopic Data for Selected Indole Derivatives

| Compound | IR (KBr, cm⁻¹) | UV-Vis (λmax, nm) | Reference |

|---|---|---|---|

| Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate | 3741, 3053, 2969, 2879, 1718 (C=O), 1543, 1461, 1345, 1253, 1129, 1022, 923, 814, 748 | Not available | nih.gov |

| Ethyl 3,3-bis(5-bromo-1-ethyl-1H-indol-3-yl)propanoate | 3741, 3118, 2926, 2878, 1717 (C=O), 1610, 1545, 1452, 1345, 1272, 1196, 1030, 938, 872, 797 | Not available | nih.gov |

| Indole-3-carboxylic acid | Not available | 213, 281 | caymanchem.com |

| Indole-3-acetaldehyde | Not available | 244, 260, 300 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

The crystal structure of derivatives of this compound reveals important information about their solid-state conformation. For example, the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate shows that the aromatic ring system is essentially planar. nih.gov Molecules can be connected through C-H···O interactions and form dimers via π-π stacking of the indole rings. nih.gov The study of halogenated indole-3-carboxylic acids has shown the presence of cyclic dimeric structures formed through O-H···O hydrogen bonds. mdpi.com

Interactive Data Table: Crystallographic Data for Selected Indole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Ethyl 1-acetyl-1H-indole-3-carboxylate | Not specified | Not specified | Essentially planar aromatic ring system, C-H···O interactions, π-π stacking with centroid-centroid separations of 3.571 Å. | nih.gov |

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | Two chains of molecules form a planar ribbon held together by intermolecular O–H···O and N–H···O hydrogen bonds. | researchgate.net |

| Compound 3 (a triazolopyridazinoindole derivative) | Triclinic | P-1 | Unit cell parameters: a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)°. | mdpi.com |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of the purity of a compound. nih.govacs.org The retention factor (Rf) value is characteristic for a compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides high-resolution separation and is used for the final purity assessment of the synthesized compounds. nih.gov The purity is often determined by the peak area percentage in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture by their retention time and mass-to-charge ratio. massbank.eumassbank.eu

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the synthesized compound. nih.govresearchgate.net

Interactive Data Table: Elemental Analysis Data for a Representative Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate | C₂₅H₂₈N₂O₂ | C: 77.29, H: 7.26, N: 7.21 | Not explicitly stated, but analysis was performed. | nih.gov |

| Ethyl 3,3-bis(5-bromo-1-ethyl-1H-indol-3-yl)propanoate | C₂₅H₂₆Br₂N₂O₂ | C: 54.97, H: 4.80, N: 5.13 | Not explicitly stated, but analysis was performed. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design of 1 Ethyl 1h Indole 3 Carboxylic Acid Analogs

Rational Design Principles for Indole-3-Carboxylic Acid Derivatives

The rational design of indole-3-carboxylic acid derivatives is guided by the specific biological target and the desired therapeutic effect. By leveraging the known structure-activity relationships (SAR) of a lead compound, medicinal chemists can introduce targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key principles in the design of these derivatives include:

Target-Oriented Modification : Design is often initiated based on a known biological target. For instance, derivatives have been designed as angiotensin II (AT1) receptor antagonists for hypertension, Bcl-2/Mcl-1 dual inhibitors for cancer therapy, and antagonists for the auxin receptor protein TIR1 to create herbicides. nih.govnih.govfrontiersin.org

Scaffold Hopping and Bioisosteric Replacement : The indole (B1671886) core itself can be a bioisostere for other structures. Within the scaffold, functional groups can be replaced with others that have similar physical or chemical properties to improve activity or ADME (absorption, distribution, metabolism, and excretion) profiles.

Introduction of Specific Interacting Groups : Modifications are made to introduce functional groups that can form specific interactions—such as hydrogen bonds, π-π stacking, or hydrophobic interactions—with amino acid residues in the target's binding pocket. frontiersin.orgfrontiersin.org For example, in the design of TIR1 antagonists, a phenyl ring was incorporated to interact strongly with a crucial phenylalanine residue (Phe82). frontiersin.org

Conformational Constraint : Introducing rigidity into the molecule, for example by creating cyclic structures, can lock the molecule into a bioactive conformation, increasing affinity for the target.

Research into novel antihypertensive agents based on the indole-3-carboxylic acid scaffold led to a series of angiotensin II receptor 1 (AT1) antagonists. These compounds demonstrated high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan. nih.govebi.ac.uk In another therapeutic area, derivatives were designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1 for cancer treatment. Based on the SAR of a parent compound, a new series of indole-3-carboxylic acid derivatives was synthesized, leading to compounds with significantly improved inhibitory activity (Ki) against Bcl-2. nih.gov

Impact of N1-Substitution on Biological Activity and Molecular Recognition

The substituent at the N1 position of the indole ring plays a critical role in modulating the biological activity and molecular recognition of indole-3-carboxylic acid analogs. The N1-ethyl group in the parent compound, 1-ethyl-1H-indole-3-carboxylic acid, is a key modification that differentiates it from the endogenous indole-3-acetic acid and other derivatives.

The N1 position is often targeted for modification to:

Control Binding Affinity and Selectivity : The N1-substituent can occupy a specific sub-pocket within the target's binding site. The size, shape, and chemical nature of this substituent can therefore be a major determinant of binding affinity and selectivity for one receptor subtype over another.

Prevent N-H Interaction : The hydrogen on the indole nitrogen can act as a hydrogen bond donor. Replacing this hydrogen with an alkyl group like ethyl removes this potential interaction, which may be desirable or undesirable depending on the target binding site.

In the development of CB1 receptor allosteric modulators based on an indole-2-carboxamide scaffold, SAR studies revealed the importance of substitutions on the indole ring. nih.gov While this study focused on a different isomer, the principles of modifying the indole core are broadly applicable. The synthesis of analogs like 5-chloro-3-ethyl-1H-indole-2-carboxylic acid highlights that modifications at various positions, including the N1 and C3 positions, are synthetically accessible and crucial for exploring the SAR. nih.gov

Derivatization at the Carboxylic Acid Moiety and its Influence on Bioactivity

The carboxylic acid group at the C3 position is a versatile chemical handle that can be readily modified to produce esters, amides, and other derivatives. This derivatization is a powerful strategy for altering a compound's physicochemical properties and biological activity. nih.gov

Common derivatizations and their impact include:

Esterification : Converting the carboxylic acid to an ester can increase lipophilicity and improve cell membrane permeability. Esters can also act as prodrugs, which are converted back to the active carboxylic acid form by esterase enzymes within the body.

Amidation : The formation of amides is a particularly common strategy. This can introduce new points of interaction for hydrogen bonding, potentially increasing binding affinity. For example, a series of indole-3-carboxamides were developed as water-soluble cannabinoid CB1 receptor agonists. rsc.org In another study, indole-3-carboxylic acid was conjugated with dipeptide motifs to create novel antimicrobial agents. nih.govrsc.org

Bioisosteric Replacement : The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole. This was a strategy employed in the design of angiotensin II receptor antagonists, where the tetrazole ring mimics the acidic nature of the carboxylate while potentially offering different binding interactions and metabolic stability. nih.gov

The choice of derivatization method is critical. For instance, in the synthesis of indole-3-acetic acid derivatives, the coupling reagent propylphosphonic anhydride (B1165640) (T3P) was shown to be efficient for selective amide formation under mild conditions. unmc.edu Such chemical strategies are essential for systematically exploring the SAR of the C3 position. researchgate.net

Table 1: Examples of Bioactivity Modulation through C3-Carboxylic Acid Derivatization

| Derivative Type | Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| Amide | Conjugation with dipeptides | Antimicrobial agents | nih.govrsc.org |

| Amide | Formation of various carboxamides | Cannabinoid CB1 receptor agonists | rsc.org |

| Bioisostere | Replacement with a tetrazole ring | Angiotensin II (AT1) receptor antagonists | nih.gov |

| Ester | Conversion to ethyl ester | Intermediate for synthetic auxin analogues | beilstein-journals.org |

Structure-Based Drug Design Methodologies (e.g., Molecular Docking)

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, often determined through X-ray crystallography or NMR spectroscopy. Molecular docking is a principal tool in SBDD, used to predict the preferred orientation and binding affinity of a ligand when bound to a target receptor.

In the context of indole-3-carboxylic acid derivatives, molecular docking has been instrumental in:

Elucidating Binding Modes : Docking studies help visualize how a molecule fits into the active site of a protein. For example, docking of indole-3-carboxylic acid-dipeptide conjugates into the active sites of DNA gyrase and lanosterol-14-alpha demethylase revealed potential binding poses and key intermolecular interactions responsible for their antimicrobial activity. nih.govrsc.org

Guiding Rational Design : By understanding the predicted binding interactions, researchers can rationally design new analogs with improved affinity. Docking studies on herbicidal derivatives targeting the TIR1 protein showed that tight π-π stacking, hydrogen bonds, and hydrophobic interactions were key to their inhibitory effect, guiding the synthesis of more potent compounds. frontiersin.orgfrontiersin.org

Explaining SAR Observations : Docking can provide a structural rationale for observed SAR data. When a series of 3-ethyl-1H-indole derivatives were evaluated as COX-2 inhibitors, molecular docking was used to rationalize the inhibition results, with the best-performing compound showing the most favorable docking score and hydrogen bonding pattern with key amino acid residues. ajchem-a.com

Studies on various indole derivatives have consistently used molecular docking to predict binding affinities and understand interactions with targets ranging from bacterial enzymes to human receptors involved in cancer and inflammation. nih.govthesciencein.org

Table 2: Application of Molecular Docking in the Design of Indole-3-Carboxylic Acid Analogs

| Compound Class | Biological Target | Key Docking Insight | Reference |

|---|---|---|---|

| Dipeptide conjugates | DNA gyrase, Lanosterol-14-alpha demethylase | Identified encouraging binding interaction networks and affinity. | nih.gov |

| Herbicidal derivatives | Transport Inhibitor Response 1 (TIR1) protein | Revealed tight π–π stacking, hydrogen bond, and hydrophobic interactions. | frontiersin.orgfrontiersin.org |

| Antimicrobial derivatives | UDP-N-acetylmuramate-l-alanine ligase (MurC) | Predicted high binding affinity and interactions through hydrogen bonds and pi-stacked interactions. | nih.gov |

| Anti-inflammatory derivatives | Cyclooxygenase-2 (COX-2) | Rationalized inhibition expectations and identified key H-bond interactions. | ajchem-a.com |

High-Throughput Screening (HTS) in Lead Compound Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against a specific biological target. This process can identify "hits"—compounds that show activity in a primary assay—which then serve as starting points for lead optimization.

The indole-3-carboxylic acid scaffold and its derivatives are well-represented in compound libraries used for HTS.

Hit Identification : An HTS campaign led to the identification of an indole-3-carboxamide as a novel lead for cannabinoid CB1 receptor agonists. rsc.org Although the initial hit had poor water solubility, it provided a crucial starting point for a medicinal chemistry program that ultimately produced a potent, water-soluble clinical candidate. rsc.org

Virtual Screening : HTS is not limited to physical screening. High-throughput virtual screening (HTVS) uses computational methods to dock vast libraries of virtual compounds into a target structure. This approach was used to screen over 1.6 million compounds to find novel inhibitors of oncostatin M (OSM), a cytokine implicated in breast cancer. acs.org

Assay Development : Indole derivatives themselves can be used as tools in HTS. Indole-3-carboxylic acid and related compounds have been evaluated as potential replacements for L-tryptophan as site-selective probes for screening drug binding to human serum albumin (HSA), a key factor in drug pharmacokinetics. unl.edu Their stability and binding characteristics make them suitable for use in HTS platforms. unl.edu

HTS, whether in its conventional or virtual form, is an essential methodology for exploring the therapeutic potential of diverse chemical scaffolds like indole-3-carboxylic acid, often revealing novel biological activities and providing the initial chemical matter for entire drug discovery programs. nih.gov

Pharmacological Investigations and Biological Applications of 1 Ethyl 1h Indole 3 Carboxylic Acid Derivatives

Modulation of Key Biological Pathways

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer progression and inflammation. mdpi.com The inhibition of ATX is therefore a promising therapeutic strategy.

Researchers have explored 1-ethyl-1H-indole analogs as novel ATX inhibitors. mdpi.com Through structure-based optimization, several potent inhibitors have been identified. For instance, a series of 1H-indole-3-carboxamide derivatives were developed, leading to the discovery of compounds 4 and 29 with IC50 values of 1.5 nM and 1.08 nM, respectively. nih.gov These compounds demonstrated excellent in vitro metabolic stability and showed significant anti-pulmonary fibrosis effects in a mouse model. nih.gov

Another study focused on optimizing a benzene-sulfonamide scaffold, resulting in highly potent ATX inhibitors. nih.gov The most potent analogs, 3a (IC50 ~ 32 nM), 3b (IC50 ~ 9 nM), and 14 (IC50 ~ 35 nM), were found to inhibit the ATX-dependent invasion of human melanoma cells in vitro. nih.gov Compound 3b also demonstrated the ability to reduce the chemotherapeutic resistance of breast cancer stem-like cells. nih.govmemphis.edu

Adenosine monophosphate-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. nih.gov Its activation is a therapeutic target for metabolic diseases like type 2 diabetes and diabetic nephropathy. acs.orgresearchgate.net

A series of indole-3-carboxylic acid derivatives have been identified as direct activators of AMPK. acs.orgresearchgate.net Through optimization of an indazole acid lead, researchers discovered PF-06409577, an indole (B1671886) acid that demonstrated improved oral absorption and potent AMPK activation. acs.org Further studies on related indole-3-carboxylic acid derivatives, PF-06885249 and PF-06679142, showed that these compounds are primarily cleared through glucuronidation and that their acyl glucuronide metabolites retain the ability to activate AMPK. researchgate.net

In a separate line of research, novel indolic compounds were synthesized and evaluated for their effects on the AMPK–eNOS–NO pathway. nih.gov While some compounds showed mixed-type inhibition in enzymatic assays, they promoted AMPK phosphorylation in human endothelial cells, leading to vasodilation. nih.gov

Transport Inhibitor Response 1 (TIR1) is an auxin receptor protein in plants, and its antagonists have potential applications as herbicides. nih.gov A series of novel α-substituted indole-3-carboxylic acid derivatives were designed and synthesized as TIR1 antagonists. nih.govnih.gov

Many of these compounds exhibited significant inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous plants. nih.govnih.gov Specifically, compounds 10d and 10h showed high inhibition rates for the root of rape at a concentration of 100 mg/L and maintained strong inhibition even at 10 mg/L. nih.gov Molecular docking studies suggested that these compounds interact with the TIR1 protein through π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Indole-based compounds have long been recognized for their antimicrobial properties. nih.gov Several studies have investigated the antibacterial and antifungal activities of 1-ethyl-1H-indole-3-carboxylic acid derivatives.

A series of new indole-1,2,4 triazole conjugates were synthesized and evaluated for their antimicrobial potential. nih.gov These hybrid molecules generally showed higher antifungal activity than antibacterial activity, which was attributed to the presence of the triazole ring. nih.gov Some compounds exhibited good to moderate activity against Gram-negative bacterial strains. nih.gov

In another study, ester and amide derivatives of indole-2-carboxylic acid were prepared and tested for their antimicrobial properties. fabad.org.tr Compound 2 was found to be the most active against Enterococcus faecalis and also showed significant activity against Candida albicans. fabad.org.tr

Furthermore, indole-3-carboxamido-polyamine conjugates have been explored as antimicrobial agents that target bacterial membranes. mdpi.com These compounds have also been shown to act as antibiotic potentiators, enhancing the efficacy of existing antibiotics against resistant bacteria. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

The indole nucleus is a key structural motif in many compounds with anti-inflammatory properties. chemrxiv.org Derivatives of this compound have been investigated for their potential to modulate inflammatory responses.

Indole-3-carbinol (I3C), a related indole compound, has demonstrated potent anti-inflammatory and anti-arthritic effects in an adjuvant-induced arthritis rat model. nih.govnih.gov I3C was found to be as effective as methotrexate in reducing inflammatory markers and alleviating histopathological changes in the joints. nih.govnih.gov Importantly, I3C also showed a hepatoprotective effect, mitigating the liver damage often associated with methotrexate treatment. nih.govnih.gov

Other studies have focused on synthesizing novel indole derivatives and evaluating their anti-inflammatory activity. For example, thiosemicarbazone derivatives containing an indole scaffold have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net

Anticancer and Antitumor Properties

The indole scaffold is present in numerous natural and synthetic compounds with anticancer activity. nih.gov Derivatives of this compound have been the subject of extensive research in the development of new anticancer agents.

One area of focus has been the development of indole derivatives as inhibitors of survivin, a protein that is overexpressed in many cancers and is involved in inhibiting apoptosis. nih.govresearchgate.net A study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives revealed that several compounds exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with minimal toxicity to normal cells. nih.govresearchgate.net Compound 5d , an ester derivative, was identified as the most potent, with a half-maximal effective concentration of 4.7 µM. nih.govresearchgate.net

In another approach, indole-3-carboxylic acid was shown to enhance the anticancer potency of doxorubicin in colorectal cancer cells by inducing cellular senescence. researchgate.net This combination therapy led to inhibited cell proliferation, cell cycle arrest, and suppressed tumor growth in a xenograft mouse model. researchgate.net

Furthermore, novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been synthesized and evaluated as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. tandfonline.com Some of these compounds demonstrated excellent caspase-3 activation, indicating their ability to induce apoptosis in cancer cells. tandfonline.com

Antiviral and Antimalarial Activities

Derivatives of indole-3-carboxylic acid have demonstrated notable potential as antiviral agents against a range of pathogens. Research has shown that certain ethyl 1H-indole-3-carboxylate derivatives exhibit activity against the Hepatitis C virus (HCV) in vitro. core.ac.uk In a study evaluating a series of these compounds, most showed anti-HCV activities at low concentrations. core.ac.uk Specifically, compounds designated as 9a2 and 9b1 displayed higher selectivity indices for inhibiting viral entry and replication compared to the lead compound, Arbidol. core.ac.uk

In the context of coronaviruses, a water-soluble derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, was found to have a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govresearchgate.net This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govactanaturae.ru Further analysis determined its half-maximal inhibitory concentration (IC50) to be 1.84 μM (1.06 μg/mL) with a high selectivity index (SI) of 78.6, indicating a favorable profile for potential antiviral drug development. actanaturae.ru The mechanism of action for some indole derivatives, like Arbidol, involves inhibiting virus entry and membrane fusion. core.ac.uk

The indole scaffold is also a subject of investigation for antimalarial (antiplasmodial) agents. nih.gov Indole-based compounds can exert their activity against chloroquine-resistant strains of Plasmodium by inhibiting hemozoin formation, a mechanism distinct from that of chloroquine. nih.gov For instance, certain indole-3-glyoxyl tyrosine derivatives have shown potential antiplasmodial properties against the 3D7 strain of P. falciparum. nih.gov The versatility of the indole structure allows for the development of multi-targeted compounds, making it a compelling scaffold in the search for new antimalarial drugs. nih.gov

Table 1: Antiviral Activity of Selected Indole-3-Carboxylic Acid Derivatives

| Compound/Derivative | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Ethyl 1H-indole-3-carboxylate 9a2 | Hepatitis C Virus (HCV) | Selectivity Index >10 (entry), >16.7 (replication) | core.ac.uk |

| Ethyl 1H-indole-3-carboxylate 9b1 | Hepatitis C Virus (HCV) | Selectivity Index >6.25 (entry), >16.7 (replication) | core.ac.uk |

Neuroprotective and Central Nervous System (CNS) Activities

Indole derivatives, including indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), have been identified as potential neuroprotective modulators. nih.govnih.gov Their mechanism of action is linked to the activation of key cellular defense pathways. These compounds exhibit neuroprotective effects by mimicking the activity of Brain-Derived Neurotrophic Factor (BDNF) and activating its downstream signaling pathway involving tropomyosin receptor kinase B (TrkB). nih.govnih.gov

Activation of the TrkB pathway stimulates the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE), which is a primary cellular defense mechanism against oxidative stress-induced brain damage. nih.gov By promoting Nrf2 activation and its translocation to the nucleus, these indole derivatives enhance the body's endogenous neuroprotection against cellular damage related to oxidative stress. nih.gov Furthermore, some synthetic indole–phenolic derivatives have demonstrated metal-chelating properties, particularly for copper ions, which is a relevant function for mitigating neurotoxicity in neurodegenerative conditions like Alzheimer's disease. mdpi.com

Beyond neuroprotection, certain indole derivatives have shown direct effects on the central nervous system (CNS). A study on newly synthesized 2-{(benzalamino-4-hydroxybenzyl) (1, 3, 4)-oxadiazino[6, 5-b]} indole derivatives revealed CNS depressant activities. When administered to albino mice, these compounds caused a reduction in locomotor activity and significantly potentiated the sleeping time induced by pentobarbitone sodium, with potentiation ranging from 166.66% to 276.66%.

Table 2: Neuroprotective and CNS Activities of Indole Derivatives

| Compound Class/Derivative | Activity | Mechanism/Observation | Reference |

|---|---|---|---|

| Indole-3-carbinol (I3C) / Diindolylmethane (DIM) | Neuroprotective | BDNF mimetic activity; Activation of TrkB/Akt and Nrf2-ARE pathways | nih.govnih.gov |

| Synthetic Indole-phenolic Derivatives | Neuroprotective | Metal-chelating properties (copper ions) | mdpi.com |

Antiplatelet and Anthelmintic Activities

The therapeutic potential of indole derivatives extends to hematological and anti-parasitic applications. Indole-3-carbinol has been investigated for its antiplatelet and antithrombotic activities. nih.gov In vitro studies demonstrated that it significantly inhibits collagen-induced platelet aggregation in human platelet-rich plasma in a concentration-dependent manner. nih.gov The mechanism behind this activity involves the inhibition of fibrinogen binding to the platelet surface glycoprotein IIb/IIIa (GP IIb/IIIa) receptor and a reduction in the formation of thromboxane B2 (TXB2). nih.gov Other studies have also reported the antiplatelet aggregation activity of various indole acylhydrazone and indole hydrazone derivatives. researchgate.netbrieflands.com

In the realm of anti-parasitic agents, indole-3-carboxylic acid derivatives have shown promise for their anthelmintic properties. A study on indole-3-carboxylic acid derivatives of amino acids and peptides found them to exhibit potent anthelmintic activity when compared to the standard drug mebendazole. researchgate.net Similarly, other research has shown that indole derivatives, when used to synthesize substituted quinoxaline compounds, possess moderate to significant anthelmintic activity against the Indian adult earthworm Pheretima posthuma, which is a common model for screening such compounds. jddtonline.info The presence of electron-withdrawing groups on the synthesized compounds appeared to enhance this activity. jddtonline.info

Table 3: Antiplatelet and Anthelmintic Activities of Indole Derivatives

| Compound Class/Derivative | Activity | Key Findings | Reference |

|---|---|---|---|

| Indole-3-carbinol | Antiplatelet / Antithrombotic | Inhibits collagen-induced platelet aggregation via inhibition of GP IIb/IIIa receptor and TXB2 formation. | nih.gov |

| Indole acylhydrazone derivatives | Antiplatelet | Tested for anti-platelet aggregation activity. | researchgate.net |

| Indole-3-carboxylic acid-amino acid/peptide conjugates | Anthelmintic | Exhibited potent activity compared to standard mebendazole. | researchgate.net |

Herbicidal Applications and Plant Growth Regulation

Indole-3-carboxylic acid and its derivatives play a significant role in agriculture, both as herbicides and as plant growth regulators. beilstein-journals.org Their function is closely tied to auxins, a class of phytohormones that control many aspects of plant growth and development. nih.govfrontiersin.org

As herbicides, novel derivatives of indole-3-carboxylic acid have been designed to act as antagonists of the auxin receptor protein TIR1. nih.govnih.gov By mimicking natural auxins like indole-3-acetic acid (IAA), these synthetic compounds can disrupt normal growth processes, leading to herbicidal effects. nih.govfrontiersin.org In a petri dish assay, a series of these derivatives exhibited strong inhibitory effects (60–97% inhibition) on the root and shoot growth of both the dicotyledonous plant rape (Brassica napus) and the monocotyledonous weed barnyard grass (Echinochloa crus-galli). nih.govnih.gov Two compounds in particular, 10d and 10h, showed exceptionally high inhibition rates of 96% and 95% respectively on rape roots at a concentration of 100 mg/L. nih.govnih.gov

Conversely, indole compounds are also fundamental to promoting plant growth. Indole-based molecules such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) are widely used as plant growth regulators. frontiersin.org They can stimulate crucial developmental processes, including the formation of roots and fruits, and enhance a plant's immune response to various stresses. frontiersin.org This dual role as both inhibitors and promoters of plant growth underscores the versatility of the indole scaffold in agricultural applications.

Table 4: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives against Rape (B. napus)

| Compound | Concentration (mg/L) | Root Inhibition (%) | Shoot Inhibition (%) | Reference |

|---|---|---|---|---|

| 10d | 100 | 96 | 90 | nih.govnih.gov |

| 10 | 92 | 85 | nih.gov | |

| 10h | 100 | 95 | 88 | nih.govnih.gov |

In Vitro and Preclinical Efficacy Studies

The biological activities of this compound derivatives have been substantiated through a variety of in vitro and preclinical studies. These investigations provide foundational evidence of their efficacy in controlled laboratory settings.

In Vitro Efficacy:

Antiviral: The antiviral potential has been demonstrated in cell culture models. Derivatives of ethyl 1H-indole-3-carboxylate were effective against the Hepatitis C virus (HCV) in Huh-7.5 cells. core.ac.uk Another derivative completely suppressed the replication of the SARS-CoV-2 virus in Vero E6 cell culture, showing a reliable dose-dependent antiviral activity. actanaturae.ru

Antiplatelet: The antiplatelet mechanism was elucidated using in vitro assays with human platelet-rich plasma. These studies confirmed that indole-3-carbinol inhibits platelet aggregation induced by collagen. nih.gov

Anthelmintic: Efficacy against helminths was assessed in vitro using adult Indian earthworms (Pheretima posthuma), where indole-derived compounds demonstrated significant activity compared to standard drugs. jddtonline.info

Herbicidal: The herbicidal effects of novel indole-3-carboxylic acid derivatives were quantified in petri dish assays, which measured the inhibition of root and shoot growth of selected plant species (B. napus and E. crus-galli) under controlled incubator conditions. nih.gov

Preclinical Efficacy: Preclinical studies using animal models have provided further evidence of the systemic effects of these compounds.

CNS Activity: The central nervous system effects of certain oxadiazino-indole derivatives were established in albino mice. These in vivo experiments showed a clear reduction in locomotor activity and a potentiation of induced sleeping time, indicating a CNS depressant effect.

Antithrombotic: The antithrombotic potential of indole-3-carbinol was confirmed in a preclinical mouse model. The compound dose-dependently suppressed death in mice with pulmonary thrombosis induced by collagen and epinephrine, suggesting it could be a potent antithrombotic agent in vivo. nih.gov

These studies collectively highlight the promising therapeutic and agricultural applications of this class of compounds, validated through established in vitro and preclinical research models.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Arbidol |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole |

| Indole-3-carbinol (I3C) |

| Diindolylmethane (DIM) |

| 2-{(benzalamino-4-hydroxybenzyl) (1, 3, 4)-oxadiazino[6, 5-b]} indole |

| Indole-3-acetic acid (IAA) |

| Indole-3-butyric acid (IBA) |

| Ethyl 1H-indole-3-carboxylates |

| Indole acylhydrazones |

| Indole-3-glyoxyl tyrosine derivatives |

| Indole–phenolic derivatives |

Computational Chemistry and Theoretical Modeling of 1 Ethyl 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 1-ethyl-1H-indole-3-carboxylic acid. These calculations, often employing Density Functional Theory (DFT), can elucidate bond lengths, bond angles, and the distribution of electron density within the molecule.

For instance, studies on similar indole (B1671886) derivatives, such as indole-3-acetic acid, reveal that the indole ring is a highly aromatic system. unicamp.br The nitrogen atom's lone pair of electrons participates in the delocalization, which is a key feature of its aromaticity. unicamp.br In this compound, the ethyl group at the N1 position and the carboxylic acid group at the C3 position influence the electronic properties of the indole nucleus. The electron-withdrawing nature of the carboxylic group can affect the reactivity of the molecule. ijrar.org

Optimized geometric parameters, such as bond lengths and angles, can be calculated to provide a detailed picture of the molecule's three-dimensional structure. For example, in a related compound, ethyl indole-2-carboxylate, the C=O bond length is characteristic of a carboxylic acid, and the bond angles around the sp2 hybridized carbon atoms are approximately 120 degrees. ijrar.org Similar calculations for this compound would provide precise structural data.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| N1-C2 Bond Length | ~1.38 Å |

| C2-C3 Bond Length | ~1.40 Å |

| C-N-C Bond Angle | ~108° |

| O=C-O Bond Angle | ~123° |

Note: These values are predictions based on typical bond lengths and angles in similar molecules and require specific quantum chemical calculations for confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound and its interactions with biological targets. These simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

MD simulations can reveal the preferred conformations of the ethyl and carboxylic acid substituents relative to the indole ring. This is crucial for understanding how the molecule might fit into the binding site of a protein. For example, a study on dipeptide derivatives containing indole-3-carboxylic acid used MD simulations to investigate their binding affinities and conformational flexibility with DNA gyrase. nih.gov The simulations showed that the indole moiety could form π–π stacking interactions with amino acid residues like tyrosine. nih.gov

When studying ligand-target interactions, MD simulations can help to understand the stability of the complex and the key intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. This information is invaluable for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound, QSAR models can predict its activity based on various molecular descriptors.

QSAR studies on indole derivatives have been successful in predicting their activity as, for example, anticancer or antimicrobial agents. nih.govresearchgate.net These models often use descriptors related to the molecule's electronic properties, hydrophobicity, and steric features. A QSAR model for a series of indole-based compounds might reveal that specific substitutions on the indole ring are crucial for high activity. researchgate.net

The development of a robust QSAR model involves selecting appropriate molecular descriptors and using statistical methods like multiple linear regression to build the predictive model. nih.gov The quality of a QSAR model is assessed by its statistical parameters, such as the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.net

Table 2: Example of Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Describes the polarity of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule. |

| Steric | Molecular Volume | Relates to the size and shape of the molecule. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

Predictive Toxicology and ADME/Tox Profiling

Predictive toxicology and ADME/Tox (Absorption, Distribution, Metabolism, and Excretion/Toxicity) profiling are crucial for assessing the drug-likeness of a compound in the early stages of drug discovery. nih.govnih.gov In silico tools can predict these properties for this compound, helping to identify potential liabilities before extensive experimental testing. norecopa.no

ADME properties determine the bioavailability of a drug. For example, predictive models can estimate a compound's solubility, intestinal absorption, and ability to cross the blood-brain barrier. nih.gov Toxicity predictions can flag potential issues such as carcinogenicity, mutagenicity, or hepatotoxicity. researchgate.net

Several web-based tools and software packages are available for ADME/Tox profiling. researchgate.net These tools use large datasets of known compounds to build predictive models. For instance, the Lipinski's rule of five is a widely used guideline to assess drug-likeness based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov

Table 3: Predicted ADME/Tox Properties for this compound

| Property | Predicted Value/Classification |

| Molecular Weight | 189.21 g/mol nih.gov |

| LogP | 1.8 nih.gov |

| Hydrogen Bond Donors | 1 nih.gov |

| Hydrogen Bond Acceptors | 2 nih.gov |

| Lipinski's Rule of Five | Compliant |

| Predicted Toxicity | Low (based on general indole toxicity) |

Note: These predictions are based on computational models and require experimental validation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The core challenge in harnessing the potential of 1-ethyl-1H-indole-3-carboxylic acid derivatives lies in their synthesis. Future research is focused on developing more efficient, scalable, and environmentally friendly methods.

One major avenue is the advancement of flow chemistry . This approach allows for the rapid and safe production of indole (B1671886) derivatives, which is particularly desirable for generating quantities needed for extensive trials, such as for agricultural applications like auxin mimics. frontiersin.org Research has demonstrated successful multi-step flow synthesis, for instance, starting from a 2-chloronitrobenzene derivative to produce an indole product through sequential SNAr reaction and reductive cyclization. This method offers high throughput and yield, making it a key area for future optimization.

Another area of intense research is the use of novel catalysts and reagents to streamline synthesis.

Magnetic Nanoparticles (MNPs): Green chemistry principles are being applied through the use of MNP-based catalysts (e.g., Fe3O4, MnFe2O4) for synthesizing indole derivatives. researchgate.net These catalysts are often reusable, reduce the need for harsh solvents, and can drive reactions efficiently under mild conditions. researchgate.net

Coupling Reagents: Efficient amide bond formation is crucial for creating many biologically active indole derivatives. Reagents like propylphosphonic anhydride (B1165640) (T3P) have proven effective for coupling indole-3-acetic acid with various amines under mild conditions, offering a versatile tool for library synthesis. unmc.edu

One-Pot and Multicomponent Reactions: To improve efficiency, researchers are designing cascade reactions where multiple bonds are formed in a single operation. rsc.org Methodologies starting from readily available materials like isatin (B1672199) derivatives to generate indole-3-carboxylic acids in one step are being developed, highlighting a move towards more cost-effective and operationally simple processes.

Future synthetic work will likely focus on refining these techniques to allow for precise control over substitution patterns on the indole ring, which is critical for fine-tuning pharmacological activity.

Exploration of New Pharmacological Targets

While indole-based compounds are already known to interact with many targets, research continues to uncover new pharmacological possibilities for derivatives of this compound. The planar, rigid structure of the indole nucleus allows it to fit into diverse biological binding sites. nih.gov

Emerging research is targeting a range of diseases:

Antiviral Agents: Beyond established targets, new research has identified indole-2-carboxylic acid derivatives as potent inhibitors of the HIV-1 integrase enzyme. mdpi.comnih.gov Structural optimization of these compounds, particularly at the C3 position, has been shown to enhance interaction with the enzyme's active site, offering a promising scaffold for developing new antiretroviral drugs. mdpi.comnih.gov

Antihypertensive Agents: Novel indole-3-carboxylic acid derivatives are being designed as angiotensin II receptor 1 (AT1) antagonists . nih.gov Studies have shown these compounds can exhibit high binding affinity and produce a significant and sustained reduction in blood pressure in hypertensive models, in some cases superior to existing drugs like losartan. nih.gov

Central Nervous System (CNS) Disorders: The indole scaffold is being explored for its interaction with various CNS receptors. Derivatives have been synthesized and evaluated as selective ligands for dopamine D3 receptors and as agonists for the G protein-coupled receptor 17 (GPR17) , which is a potential target for treating glioblastoma. mdpi.comprovidence.org

Anticancer Agents: The anticancer activity of indole derivatives is a major focus. nih.gov Research is moving beyond tubulin inhibition to explore other mechanisms. nih.gov For example, derivatives are being investigated as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis, which also shows promise against paediatric brain tumour cells, indicating a dual-purpose therapeutic potential. nih.gov

The table below summarizes some of the emerging pharmacological targets for indole carboxylic acid derivatives.

| Target Class | Specific Target/Pathway | Therapeutic Area | Key Findings |

| Antiviral | HIV-1 Integrase | HIV/AIDS | Indole-2-carboxylic acid scaffold shows potent inhibition of the strand transfer process. mdpi.comnih.gov |

| Cardiovascular | Angiotensin II Receptor 1 (AT1) | Hypertension | Novel derivatives demonstrate high affinity and superior blood pressure-lowering effects compared to losartan. nih.gov |

| Oncology | MmpL3 Transporter / GPR17 | Tuberculosis / Glioblastoma | Rimantadine-indoleamides show potent activity; other derivatives act as GPR17 agonists with cytotoxic effects on GBM cells. providence.orgnih.gov |

| CNS Disorders | Dopamine D3 Receptors | Neurological/Psychiatric | Substituted 1H-indolyl-carboxylic acid amides display high, selective binding affinity to D3 receptors. mdpi.com |

Combination Therapies and Polypharmacology Approaches

The complexity of diseases like cancer and bacterial infections is driving a shift towards combination therapies and polypharmacology, where a single drug is designed to hit multiple targets. The indole scaffold is exceptionally well-suited for this approach. nih.govnih.gov

Future research will likely focus on two main strategies:

Synergistic Combinations: Indole derivatives are being tested for their ability to enhance the efficacy of existing drugs. For instance, indole-3-carboxamide-polyamine conjugates have been shown to potentiate the action of conventional antibiotics like doxycycline (B596269) and erythromycin (B1671065) against resistant bacteria such as P. aeruginosa and MRSA. nih.gov This is achieved by disrupting the bacterial membrane, making the pathogen more susceptible to the antibiotic. nih.gov Similarly, indole-3-carboxylic acid has been found to amplify the anticancer effects of Doxorubicin by promoting cell senescence in colorectal cancer cells.

Designed Polypharmacology: The ability of the indole core to interact with diverse targets is being harnessed to design single molecules that can modulate multiple pathways involved in a disease. nih.gov For example, a single indole derivative might be engineered to inhibit both tubulin polymerization and a specific kinase, offering a multi-pronged attack on cancer cells. nih.gov This approach could lead to more effective treatments and reduce the likelihood of drug resistance.

Advanced Delivery Systems for Therapeutic Applications

A significant hurdle for many promising indole derivatives is their poor water solubility and low bioavailability, which limits their clinical utility. nih.gov Modern nanotechnology offers a solution by creating advanced drug delivery systems to overcome these limitations.

Emerging research in this area includes:

Nanoparticle Encapsulation: Polymeric nanoparticles are being used to encapsulate indole compounds. For example, Poly D, L-lactide-co-glycolide (PLGA) has been used to create nanoparticles loaded with indole. researchgate.net These formulations can protect the drug from degradation, provide sustained release, and improve cytotoxic potential against cancer cells. nih.govresearchgate.net

Targeted Delivery: Future systems will likely incorporate targeting ligands onto the surface of nanoparticles. This would allow the drug-loaded particles to accumulate specifically at the site of disease (e.g., a tumor), thereby increasing efficacy and reducing systemic toxicity. nih.gov

Bioavailability Enhancement: Strategies like PEGylation (attaching polyethylene (B3416737) glycol chains) are being used on indole derivatives to reduce lipophilicity and improve their pharmacokinetic profiles. nih.gov

The development of these advanced delivery systems is critical for translating the vast potential of indole-based compounds into effective clinical therapies. nih.gov

Application in Materials Science and Other Non-Biological Fields

The unique electronic and chemical properties of the indole ring extend its utility beyond medicine into materials science and agriculture. researchgate.netnih.govresearchgate.net

Organic Electronics: Indole derivatives are emerging as key building blocks for organic electronic materials. They are particularly promising for use in Organic Light-Emitting Diodes (OLEDs) . researchgate.netresearchgate.net Fused indoloindole structures are being used to create new host materials and thermally activated delayed fluorescence (TADF) emitters for highly efficient and stable blue, green, and red OLEDs, which are essential for next-generation displays. researchgate.netrsc.orgnih.govnih.gov The rigid, planar structure of the indole core facilitates good charge transport properties. rsc.org

Corrosion Inhibition: Research has shown that indole derivatives can act as effective corrosion inhibitors for metals like mild steel in acidic environments. nih.gov The molecules adsorb onto the metal surface, forming a protective barrier against corrosive agents. The presence of the nitrogen heteroatom and pi-electrons in the indole ring facilitates this adsorption. researchgate.net Future work could focus on developing highly durable and environmentally friendly anti-corrosion coatings based on this chemistry.

Agrochemicals: The structural similarity of indole-3-carboxylic acid to the natural plant hormone auxin (indole-3-acetic acid) has long been exploited. frontiersin.org Research continues into designing novel derivatives as potent and selective herbicides. These compounds can act as antagonists of the auxin receptor protein TIR1, disrupting plant growth and offering a chemical method for weed control. frontiersin.org

常见问题

Q. What are the common synthetic routes for preparing 1-ethyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves ester hydrolysis of ethyl-substituted indole precursors. For example, ethyl 1-(3-hydroxypropyl)-1H-indole-2-carboxylate derivatives can undergo saponification under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acids . Coupling reactions, such as phenol analogue coupling (e.g., using 4-chloro-3-methylphenol), are also employed to introduce substituents before hydrolysis . Optimization includes controlling pH, temperature, and reaction time to minimize side products.

Q. How is X-ray crystallography used to determine the structure of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structural parameters using high-resolution data. For example, 5-fluoro-1H-indole-3-carboxylic acid was resolved with , requiring careful data collection (e.g., at 293 K) and parameter optimization . Data-to-parameter ratios >14:1 ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?

- Methodological Answer : SAR studies focus on substituent effects. For instance:

- Ethyl group : Enhances lipophilicity (logP ~2.17), improving membrane permeability .

- Carboxylic acid : Critical for hydrogen bonding with enzymes (e.g., Mcl1 inhibitors ).

- Substituent positioning : Bromine at C6 (as in 6-bromo derivatives) increases steric bulk, affecting target binding .

Computational modeling (e.g., docking) and in vitro assays validate modifications.

Q. How can researchers resolve contradictions in crystallographic data for indole derivatives, such as disorder or twinning?

- Methodological Answer : SHELXD/SHELXE are robust for experimental phasing of disordered or twinned crystals . For example, high-resolution data (<1.0 Å) reduce ambiguity, while twin refinement (using HKLF5) models overlapping lattices. In cases of severe disorder, restraints (e.g., DFIX for bond lengths) stabilize refinement .

Q. What analytical techniques are most effective for characterizing purity and stability of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。